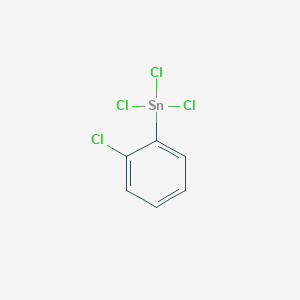
Trichloro(2-chlorophenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(2-chlorophenyl)stannane, also known as phenyl tin trichloride, is an organotin compound with the molecular formula C6H4Cl4Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group and three chlorine atoms. It is commonly used in organic synthesis and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)stannane can be synthesized through the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5MgBr+SnCl4→C6H5SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Trichloro(2-chlorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alkyl or aryl stannanes.
Oxidation Reactions: Formation of tin oxides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
科学的研究の応用
Trichloro(2-chlorophenyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
作用機序
The mechanism of action of trichloro(2-chlorophenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Phenyltrimethylstannane (C6H5Sn(CH3)3): Similar structure but with methyl groups instead of chlorine atoms.
Triphenyltin Chloride (C18H15ClSn): Contains three phenyl groups attached to the tin atom.
Dichlorodiphenylstannane (C12H10Cl2Sn): Contains two phenyl groups and two chlorine atoms attached to the tin atom.
Uniqueness: Trichloro(2-chlorophenyl)stannane is unique due to its specific arrangement of chlorine and phenyl groups around the tin atom, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective.
特性
CAS番号 |
51590-17-1 |
|---|---|
分子式 |
C6H4Cl4Sn |
分子量 |
336.6 g/mol |
IUPAC名 |
trichloro-(2-chlorophenyl)stannane |
InChI |
InChI=1S/C6H4Cl.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-4H;3*1H;/q;;;;+3/p-3 |
InChIキー |
PJXGSWRHLUMFSW-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C(=C1)Cl)[Sn](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


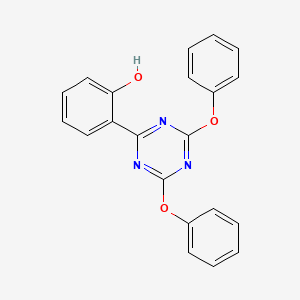
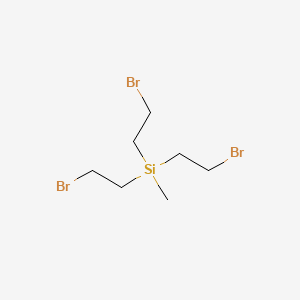
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
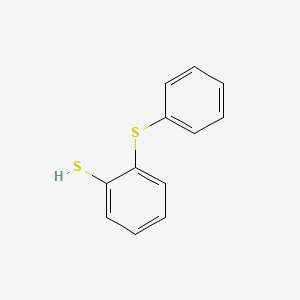
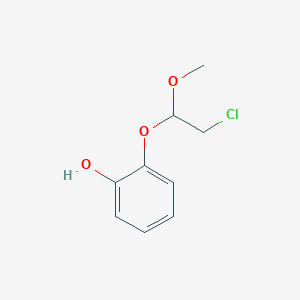

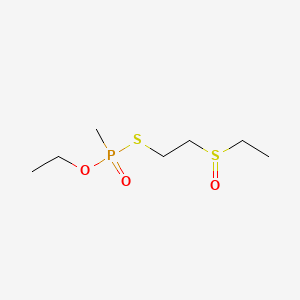
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

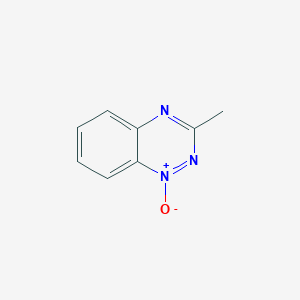


![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
